molecular formula C20H23NO2 B3018695 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone CAS No. 302550-63-6

2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone

Cat. No.: B3018695
CAS No.: 302550-63-6
M. Wt: 309.409
InChI Key: WAJXZNIDAVZXJA-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone is a synthetic organic compound that belongs to the class of biphenyl ethers. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a biphenyl group and a piperidine ring, suggests potential biological activity and utility in various chemical reactions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as acting as a receptor agonist or antagonist.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone typically involves the following steps:

    Formation of Biphenyl Ether: The biphenyl ether moiety can be synthesized through the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions.

    Attachment of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an appropriate electrophile, such as an alkyl halide.

    Final Coupling: The final step involves coupling the biphenyl ether with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the biphenyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity. The biphenyl group can facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    2-(Biphenyl-4-yloxy)-1-(piperidin-1-yl)-ethanone: Lacks the methyl group on the piperidine ring.

    2-(Biphenyl-4-yloxy)-1-(4-ethyl-piperidin-1-yl)-ethanone: Contains an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

The presence of the 4-methyl group on the piperidine ring in 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone may influence its binding affinity and selectivity for certain biological targets, potentially enhancing its pharmacological profile compared to similar compounds.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-16-11-13-21(14-12-16)20(22)15-23-19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJXZNIDAVZXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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